Product packaging for (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid(Cat. No.:CAS No. 300832-84-2)

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

Cat. No.: B1669033
CAS No.: 300832-84-2
M. Wt: 774.9 g/mol
InChI Key: PJZPDFUUXKKDNB-XJTCTOBSSA-N
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Description

Ciluprevir (also known as BILN 2061) is a macrocyclic small molecule that functions as a potent, competitive, and reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease . This protease is essential for viral replication, as it cleaves the viral polyprotein into its mature forms . By binding non-covalently to the enzyme's active site with high affinity (Ki = 0.3 nM for genotype 1a, 0.66 nM for genotype 1b) , Ciluprevir blocks polyprotein processing in HCV replicon-containing cells, demonstrating its specific mechanism of action . As the first-in-class NS3/4A protease inhibitor to enter clinical development, Ciluprevir provided the first proof-of-concept in humans that this class of direct-acting antivirals could achieve rapid and significant viral load reductions (2-3 log10) in patients with chronic hepatitis C genotype 1 infection . Although its clinical development was terminated due to cardiotoxicity observed in animal models , its scaffold was instrumental in designing subsequent macrocyclic inhibitors like Simeprevir and Danoprevir . This makes Ciluprevir an invaluable reference compound for researchers studying antiviral mechanisms, the evolution of protease inhibitor design, and resistance profiles, with common resistance mutations including R155Q, A156V/T, and D168V/A/Y . The product is supplied with a purity of >98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N6O8S B1669033 (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid CAS No. 300832-84-2

Properties

Key on ui mechanism of action

A distinguishing feature of the BILN 2061 inhibitor series is the presence of C-terminal carboxylic acid functionality. This provides exquisite selectivity with respect to other proteases, a property not easily attained with more conventional classes of covalent, reversible serine protease inhibitors. BILN 2061 blocks NS3 protease-dependent polyprotein processing in HCV replicon-containing cells. It is orally bioavailable in various animal species.

CAS No.

300832-84-2

Molecular Formula

C40H50N6O8S

Molecular Weight

774.9 g/mol

IUPAC Name

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1

InChI Key

PJZPDFUUXKKDNB-XJTCTOBSSA-N

Isomeric SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Appearance

Solid powder

Other CAS No.

300832-84-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BILN 2061;  BILN-2061;  BILN2061;  BILN-2061ZW;  BILN2061ZW;  BILN 2061ZW;  Ciluprevir

Origin of Product

United States

Molecular and Biochemical Mechanisms of Ciluprevir Action

Target Identification and Characterization: Hepatitis C Virus NS3/4A Serine Protease

The NS3/4A protease is a key non-structural protein complex of the Hepatitis C virus. It is a non-covalent heterodimer composed of the N-terminal domain of the NS3 protein, which contains the catalytic serine protease activity, and the NS4A protein, which acts as an essential cofactor for NS3 protease activation and stability. nih.govplos.orgulb.ac.be

Role of NS3/4A Protease in HCV Polyprotein Processing and Viral Replication

The HCV genome is a single-stranded RNA molecule that is translated into a large polyprotein precursor. nih.govxiahepublishing.com The NS3/4A protease is indispensable for processing this polyprotein into functional individual viral proteins, including NS4A, NS4B, NS5A, and NS5B. nih.govacs.orgrsc.org This proteolytic cleavage at specific sites within the polyprotein is essential for the assembly of the viral RNA replication machinery and the production of new viral particles, making NS3/4A protease activity critical for viral replication. ontosight.aixiahepublishing.comrsc.org The NS3 protein also possesses RNA helicase activity in its C-terminal domain, which is involved in unwinding RNA structures during replication and potentially in viral assembly. ulb.ac.beresearchgate.net

Mechanism of Enzyme Inhibition by Ciluprevir

Ciluprevir functions as a direct-acting antiviral by inhibiting the enzymatic activity of the NS3/4A protease. scienceopen.comnih.gov

Competitive and Reversible Binding to the NS3/4A Active Site

Ciluprevir is characterized as a potent competitive and reversible inhibitor of the HCV NS3/4A protease. wikipedia.orgnih.gov It binds to the active site of the enzyme, competing with the natural viral polyprotein substrate for access to the catalytic machinery. ontosight.aidovepress.com This binding prevents the protease from cleaving the polyprotein, thereby disrupting viral replication. ontosight.ainih.gov Unlike some other protease inhibitors that form covalent bonds with the catalytic serine, Ciluprevir binds non-covalently. rsc.orgnih.govasm.org

Peptidomimetic Nature of Ciluprevir and its Interaction with Catalytic Residues

Ciluprevir is a peptidomimetic, macrocyclic compound. nih.govresearchgate.net Its structure is designed to mimic the peptide substrates of the NS3/4A protease, allowing it to fit into the enzyme's active site. nih.govresearchgate.net The active site of the NS3/4A protease contains a catalytic triad (B1167595) of amino acid residues: Histidine 57, Aspartic acid 81, and Serine 139. medcraveonline.complos.orgnih.gov These residues are crucial for the proteolytic mechanism of the enzyme. medcraveonline.complos.org Peptidomimetic inhibitors like Ciluprevir interact with these catalytic residues and surrounding amino acids within the binding pockets of the protease, such as the S1 and S3 pockets, to achieve potent inhibition. medcraveonline.comacs.orgdovepress.comnih.gov

Disruption of Host Cell Antiviral Signaling Pathways (e.g., MAVS cleavage) by NS3 Protease and its Abrogation by Ciluprevir

Beyond its role in polyprotein processing, the HCV NS3/4A protease also interferes with the host innate immune response by cleaving key cellular proteins involved in antiviral signaling pathways. nih.govulb.ac.benih.govplos.org One significant target is the mitochondrial antiviral signaling protein (MAVS), also known by other names such as IPS-1, Cardif, or VISA. scienceopen.comulb.ac.beresearchgate.net MAVS is a crucial adaptor protein in the RIG-I-like receptor (RLR) signaling pathway, which is essential for detecting viral RNA and inducing the production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), thereby establishing an antiviral state. ulb.ac.beresearchgate.net The NS3/4A protease cleaves MAVS, typically after Cysteine 508, leading to its dislocation from the mitochondria and disruption of downstream signaling, thus allowing the virus to evade the innate immune response and establish persistent infection. ulb.ac.beplos.orgacs.org In vitro studies have demonstrated that treatment with Ciluprevir can completely abrogate MAVS cleavage by the NS3 protease in HCV-infected cells, suggesting a dual therapeutic potential for protease inhibitors in restoring antiviral innate signaling. scienceopen.comnih.gov The NS3/4A protease has also been shown to cleave other host proteins involved in innate immunity, such as TRIF (Toll/IL-1 receptor domain-containing adaptor inducing IFN-β), which is involved in the TLR3 signaling pathway. nih.govulb.ac.beplos.orgresearchgate.net

Substrate Specificity and Binding Kinetics Analysis

The NS3/4A protease exhibits specificity for cleavage sites within the HCV polyprotein. The minimal substrate for efficient cleavage typically spans 10 amino acids (P6 to P4'), with specific requirements at certain positions, such as an acidic residue (Asp or Glu) at P6, a Cysteine or Threonine at P1 (depending on the cleavage site), and a Serine or Alanine (B10760859) at P1'. plos.orgulb.ac.bexiahepublishing.com The substrate-binding groove of the NS3/4A protease is relatively shallow and hydrophobic. medcraveonline.comnih.govresearchgate.net

Ciluprevir binds to the NS3/4A protease with high affinity. Studies have reported inhibition constant (Ki) values in the sub-nanomolar range for genotype 1a and 1b NS3/4A protease. For example, Ki values of 0.3 nM for genotype 1a and 0.66 nM for genotype 1b have been reported. wikipedia.org Ciluprevir's binding is characterized as competitive and reversible. wikipedia.orgnih.gov While some inhibitors exhibit slow/tight binding mechanisms with low dissociation rates, Ciluprevir has been noted to dissociate relatively quickly from NS3/4A compared to some other macrocyclic inhibitors. nih.gov

Data on the inhibitory potency of Ciluprevir against different HCV genotypes highlight variations in its effectiveness. While potent against genotype 1, Ciluprevir showed a more significant loss of potency against genotype 2b and slightly reduced potency against genotype 3a compared to genotype 1b. nih.gov

The biochemical specificity of Ciluprevir has been assessed against a panel of non-viral proteases, demonstrating good selectivity for NS3 protease over representative serine and cysteine proteases like human leukocyte elastase and cathepsin B. wikipedia.orgnih.gov

Here is a summary of some reported inhibitory data for Ciluprevir:

TargetGenotypeAssay TypeMetricValueUnitSource
HCV NS3/4A Protease1aEnzymaticKi0.3nM wikipedia.org
HCV NS3/4A Protease1bEnzymaticKi0.66nM wikipedia.org
HCV NS3/4A Protease1bEnzymaticIC₅₀0.73nM nih.gov
Human Leukocyte ElastaseN/AEnzymaticIC₅₀> 30μM wikipedia.org
Cathepsin BN/AEnzymaticIC₅₀> 30μM wikipedia.org
TrypsinN/AEnzymatic% Inhibition at 40 nM~50% reduction in NS3/4A activity at this conc.N/A acs.org
ElastaseN/AEnzymatic% Inhibition at 40 nM~50% reduction in NS3/4A activity at this conc.N/A acs.org
ChymotrypsinN/AEnzymatic% Inhibition at 40 nM~50% reduction in NS3/4A activity at this conc.N/A acs.org
Proteinase KN/AEnzymatic% Inhibition at 40 nM~50% reduction in NS3/4A activity at this conc.N/A acs.org
HCV NS3/4A Protease2bEnzymaticIC₅₀Reduced potency vs GT1bnM nih.gov
HCV NS3/4A Protease3aEnzymaticIC₅₀Slightly reduced potency vs GT1bnM nih.gov
HCV NS3/4A Protease1b D168A MutantEnzymaticIC₅₀No significant reduction in potency vs WTμM acs.org
Target Genotype Assay Type Metric Value Unit Source
HCV NS3/4A Protease 1a Enzymatic Ki 0.3 nM wikipedia.org
HCV NS3/4A Protease 1b Enzymatic Ki 0.66 nM wikipedia.org
HCV NS3/4A Protease 1b Enzymatic IC₅₀ 0.73 nM nih.gov
Human Leukocyte Elastase N/A Enzymatic IC₅₀ > 30 μM wikipedia.org
Cathepsin B N/A Enzymatic IC₅₀ > 30 μM wikipedia.org
Trypsin N/A Enzymatic % Inhibition at 40 nM ~50% reduction in NS3/4A activity at this conc. N/A acs.org
Elastase N/A Enzymatic % Inhibition at 40 nM ~50% reduction in NS3/4A activity at this conc. N/A acs.org
Chymotrypsin N/A Enzymatic % Inhibition at 40 nM ~50% reduction in NS3/4A activity at this conc. N/A acs.org
Proteinase K N/A Enzymatic % Inhibition at 40 nM ~50% reduction in NS3/4A activity at this conc. N/A acs.org
HCV NS3/4A Protease 2b Enzymatic IC₅₀ Reduced potency vs GT1b nM nih.gov
HCV NS3/4A Protease 3a Enzymatic IC₅₀ Slightly reduced potency vs GT1b nM nih.gov
HCV NS3/4A Protease 1b D168A Mutant Enzymatic IC₅₀ No significant reduction in potency vs WT μM acs.org

Preclinical Pharmacodynamics and in Vitro Antiviral Activity of Ciluprevir

In Vitro Potency and Efficacy Against HCV Replication

The antiviral activity of Ciluprevir has been extensively characterized in various in vitro systems, demonstrating its ability to potently suppress HCV replication.

The potency of Ciluprevir is quantified by its half-maximal inhibitory concentration (IC50) in enzymatic assays and its half-maximal effective concentration (EC50) in cell-based replicon systems. In biochemical assays against the full-length NS3/4A protease from a reference genotype 1b strain, Ciluprevir displayed an IC50 of 0.73 nM. nih.gov Further characterization revealed high affinity for the NS3/4A protease from both genotype 1a and 1b, with inhibition constant (Ki) values of 0.3 nM and 0.66 nM, respectively. wikipedia.org

Table 1: In Vitro Potency of Ciluprevir Against HCV Genotype 1 NS3/4A Protease

ParameterGenotypeValue (nM)
IC50 1b0.73 nih.gov
Ki 1a0.3 wikipedia.org
Ki 1b0.66 wikipedia.org

The introduction of HCV subgenomic replicon systems, particularly in the human hepatoma cell line Huh-7, was a crucial technological advance that enabled the cellular evaluation of antiviral compounds like Ciluprevir. nih.goviasusa.org In these systems, Ciluprevir demonstrated potent inhibition of HCV RNA replication. nih.govmdpi.com Its mechanism of action involves blocking the NS3 protease-dependent processing of the viral polyprotein, which is essential for the generation of mature non-structural proteins required for replication. nih.govdrugbank.com Furthermore, studies in HCV-infected Huh7 cells have shown that treatment with Ciluprevir completely abrogates the NS3 protease-mediated cleavage of the mitochondrial antiviral-signaling protein (MAVS), an important component of the host's innate immune response. nih.gov

Genotypic Selectivity and Cross-Genotype Activity

The genetic diversity of HCV, which is classified into at least six major genotypes, presents a challenge for antiviral therapy. nih.govnih.gov The efficacy of early protease inhibitors, including Ciluprevir, was often limited to specific genotypes.

Ciluprevir was developed primarily as a potent inhibitor of HCV genotype 1, the most prevalent genotype in many parts of the world. nih.govmdpi.comnih.gov Its inhibitory activity against NS3/4A proteases from genotypes 1a, 1b, 5, and 6 was found to be similar to its potent activity against the reference genotype 1b protein. nih.gov However, its efficacy was significantly reduced against other genotypes. nih.govfrontiersin.org Ciluprevir exhibited a substantial loss of potency against the NS3/4A protease from genotype 2b and a more than 10-fold loss of potency against the enzyme from genotype 3a. nih.gov The Ki values were reported to be 4 to 7-fold higher for genotype 2 and 40-fold higher for genotype 3 compared to genotype 1. nih.gov

Table 2: Cross-Genotype Activity of Ciluprevir Against HCV NS3/4A Protease

GenotypeRelative Potency Compared to Genotype 1b
1a Similar nih.gov
1b Reference nih.gov
2b Significant loss of potency nih.gov
3a >10-fold loss of potency nih.gov
5 Similar nih.gov
6 Similar nih.gov

The genotype-specific activity profile of Ciluprevir highlighted the need for pan-genotypic inhibitors. The reduced affinity for proteases from genotypes 2 and 3 underscored that the structural differences in the NS3 protease active site across genotypes could significantly impact inhibitor binding. This understanding that genotype optimization would be necessary for broader therapeutic use heavily influenced subsequent drug discovery efforts. nih.gov The macrocyclic scaffold of Ciluprevir, despite its own genotypic limitations, was later exploited in the design of new protease inhibitors with improved cross-genotype activity, such as danoprevir (B1684564) and simeprevir (B1263172). wikipedia.org

Biochemical Selectivity Profile Against Non-Target Proteases

A critical aspect of preclinical drug development is ensuring that the compound is highly selective for its intended viral target over host cellular enzymes, particularly those with similar mechanisms, to minimize off-target effects. Ciluprevir demonstrated a favorable selectivity profile. A key structural feature, a C-terminal carboxylic acid group, is credited with providing exquisite selectivity against other proteases. drugbank.com

In early assessments, Ciluprevir showed high selectivity, with IC50 values greater than 30 μM against representative serine proteases (human leukocyte elastase) and cysteine proteases (cathepsin B). wikipedia.org In a broader screening panel of 53 different proteases, Ciluprevir inhibited only eight of them by more than 50% at a concentration of 10 μM, indicating that its IC50 against these specific proteases was 10 μM or less. nih.gov This resulted in a calculated biochemical specificity index of less than 14,000-fold (the ratio of IC50 against non-target enzymes to its IC50 against the target HCV protease). nih.gov

Assessment of Specificity Against Human Serine and Cysteine Proteases (e.g., human leukocyte elastase, cathepsin B, kallikrein, thrombin, trypsin)

Ciluprevir (BILN 2061) was designed as a potent and specific inhibitor of the HCV NS3/4A serine protease. nih.gov An important aspect of its preclinical evaluation was determining its selectivity for the viral target over host proteases to minimize the potential for off-target effects. The presence of a C-terminal carboxylic acid in its structure was a key feature intended to provide this selectivity against other proteases. drugbank.com

Studies demonstrated that ciluprevir possesses a favorable selectivity profile against representative human serine and cysteine proteases. wikipedia.org Specifically, when tested against human leukocyte elastase and the cysteine protease cathepsin B, ciluprevir showed weak inhibitory activity, with a half-maximal inhibitory concentration (IC50) greater than 30 μM for both enzymes. wikipedia.orgacs.org This indicates a high degree of selectivity for the viral NS3/4A protease over these host enzymes.

In a broader screening panel of 53 human proteases, another NS3/4A inhibitor, ITMN-191, showed no significant inhibition at a 10 μM concentration. nih.gov In contrast, the same study noted that ciluprevir did inhibit eight proteases in this panel at levels suggesting an IC50 of ≤10 μM, though the specific proteases were not identified in the primary report. nih.gov Specific inhibitory data for ciluprevir against kallikrein, thrombin, and trypsin were not available in the reviewed literature.

Human ProteaseEnzyme ClassCiluprevir Inhibitory Activity (IC50)
Human Leukocyte ElastaseSerine Protease> 30 µM wikipedia.orgacs.org
Cathepsin BCysteine Protease> 30 µM wikipedia.org
KallikreinSerine ProteaseData not available
ThrombinSerine ProteaseData not available
TrypsinSerine ProteaseData not available

Combinatorial Antiviral Effects with Other Direct-Acting Antivirals (DAAs)

The development of resistance is a significant challenge in antiviral therapy, necessitating the use of combination regimens. The in vitro antiviral effect of combining ciluprevir with other classes of DAAs, such as HCV polymerase inhibitors and NS5A inhibitors, has been a key area of investigation.

In Vitro Synergy Studies with HCV Polymerase Inhibitors and NS5A Inhibitors

The combination of NS3/4A protease inhibitors with inhibitors of the NS5B RNA-dependent RNA polymerase is a well-established strategy to enhance antiviral activity and suppress resistance. asm.org Specific in vitro studies were conducted to evaluate the combination of ciluprevir (BILN 2061) with investigational HCV polymerase inhibitors.

In one study, the combination of ciluprevir with the polymerase inhibitor A-837093 was assessed in HCV replicon cells. natap.org Short-term checkerboard analysis revealed that the interaction between the two compounds was additive to synergistic at most concentrations tested. natap.org Furthermore, in a long-term replicon clearance assay, this combination led to the complete elimination of HCV replicon RNA within 12 days, an outcome not achieved by either agent alone. natap.org

Another investigation combined ciluprevir with a different NS5B polymerase inhibitor, A-782759. asm.org The study found that the frequency of HCV replicons developing resistance to the combination of both drugs was significantly lower than the frequency of resistance to either compound individually. asm.org Moreover, the dually resistant mutants that did emerge showed substantially reduced replication capacities compared to the wild-type replicon. asm.org

While specific in vitro studies combining ciluprevir with named NS5A inhibitors were not found in the reviewed literature, the combination of NS3 protease inhibitors with NS5A replication complex inhibitors is a cornerstone of modern HCV therapy, generally resulting in additive or synergistic antiviral effects. nih.govplos.org

Structure Activity Relationships Sar and Rational Design of Ciluprevir

Ligand-Based Drug Design Approaches in Ciluprevir Discovery

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target protein is not available, relying instead on the knowledge of existing compounds with known activity against the target diva-portal.orgresearchgate.net. This involves utilizing information about a series of active compounds to develop models, such as quantitative structure-activity relationship (QSAR) models or pharmacophore models, that describe the structural features necessary for activity diva-portal.orgresearchgate.netnih.gov. While the provided information highlights structure-based approaches for Ciluprevir and subsequent inhibitors, early SAR studies on product-based inhibitors, which preceded the availability of detailed structural information, likely incorporated principles aligned with LBDD to understand how modifications to lead compounds affected their potency acs.orgdiva-portal.org. These studies involved synthesizing and testing various peptide and peptidomimetic analogs to identify key structural elements contributing to inhibitory activity acs.org.

Structure-Based Drug Design (SBDD) and Molecular Modeling of Ciluprevir-Protease Interactions

Structure-based drug design (SBDD) plays a crucial role in developing selective small-molecule inhibitors by leveraging the three-dimensional structure of the target protein tandfonline.comdiva-portal.orgthermofisher.com. In the case of Ciluprevir and other NS3/4A protease inhibitors, the availability of crystal structures of the enzyme's active site significantly aided the design process asm.org. SBDD involves designing compounds that can effectively occupy the enzyme's active site and form favorable interactions asm.org.

Crystallographic Analysis of Protease-Inhibitor Complexes

Crystallographic analysis of protease-inhibitor complexes provides detailed insights into the binding mode of inhibitors and the interactions they form with the enzyme's active site residues thermofisher.comresearchgate.netplos.org. While specific crystal structures of Ciluprevir bound to NS3/4A protease are not extensively detailed in the provided snippets, the importance of this technique in the development of NS3/4A inhibitors, including those structurally related to Ciluprevir, is highlighted asm.orgresearchgate.netplos.org. These structures reveal how inhibitors fit into the substrate-binding pockets (S1, S2, S3, etc.) and the specific amino acids involved in binding interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions asm.orgplos.org. This structural information is critical for understanding the molecular basis of potency and selectivity, as well as for guiding the design of improved inhibitors with altered binding profiles or resistance profiles researchgate.netplos.org.

Computational Approaches for Binding Mode Prediction and Optimization (e.g., Molecular Docking)

Computational approaches, such as molecular docking and molecular dynamics simulations, are integral to SBDD and the rational design of protease inhibitors researchgate.netnih.govplos.orgacs.orgplos.orgnih.gov. Molecular docking is used to predict the preferred binding orientation (pose) of a ligand within the active site of a protein and to estimate the binding affinity researchgate.netresearchgate.netnih.gov. This allows researchers to computationally screen potential inhibitor candidates and evaluate how structural modifications might affect their binding to the protease nih.govrsc.org.

Molecular dynamics simulations provide a more dynamic view of the protein-inhibitor complex, simulating their movements and interactions over time acs.orgplos.orgnih.govmdpi.com. These simulations can help understand the stability of the complex, identify potential clashes or unfavorable interactions, and explore the conformational flexibility of both the inhibitor and the enzyme acs.orgnih.gov. Computational studies, including molecular dynamics simulations, have been used to investigate the binding modes of NS3/4A inhibitors and to understand the molecular basis of drug resistance acs.orgnih.gov. For instance, these methods can reveal how mutations in the protease affect inhibitor binding and dynamics acs.orgnih.gov.

Key Structural Moieties Contributing to Potency and Selectivity

The design of Ciluprevir and subsequent NS3/4A protease inhibitors has focused on incorporating specific structural moieties that contribute to high potency and selectivity for the viral enzyme over human proteases acs.orgdrugbank.com.

Importance of the Macrocyclic Scaffold (e.g., P1-P3 macrocycle)

Ciluprevir features a macrocyclic scaffold, specifically a 15-membered ring linking the P1 and P3 residues nih.govrsc.orgrsc.org. Macrocyclization is a strategy used in drug design to constrain the flexibility of a molecule, which can lead to improved binding affinity and selectivity by preorganizing the inhibitor into a conformation favorable for binding to the target site diva-portal.orgrsc.org. In the case of NS3/4A protease inhibitors, macrocyclization of the P1-P3 or P2-P4 regions has been explored to enhance potency and improve pharmacokinetic properties nih.govrsc.orgrsc.orgdiva-portal.org. The 15-membered macrocycle in Ciluprevir was found to be one of the optimal ring sizes in early studies, contributing significantly to its potency acs.orgrsc.org. This macrocyclic core provides a rigid framework that presents the key functional groups in the correct spatial orientation for optimal interaction with the protease active site nih.gov. The Ciluprevir scaffold has served as a basis for the design of later macrocyclic inhibitors, highlighting the importance of this structural feature wikipedia.orgnih.govresearchgate.net.

Role of C-terminal Carboxylic Acid Functionality

Here is a summary of some key activity data for Ciluprevir:

PropertyValueTarget/GenotypeSource
Ki (competitive reversible inhibition)0.3 nMHCV genotype 1a NS3/4A wikipedia.org
Ki (competitive reversible inhibition)0.66 nMHCV genotype 1b NS3/4A wikipedia.org
IC50 (enzymatic assay)3.0 nMHCV NS3 protease acs.org
EC50 (cell-based replicon assay)1.2 nMHCV genotype 1b replicon acs.org
IC50 (enzymatic assay)0.73 nMFull-length genotype 1b NS3/4A nih.gov
Selectivity (vs. human proteases)IC50 > 30 μMHuman leukocyte elastase, cathepsin B wikipedia.org
Specificity Index (vs. non-target enzymes)< 14,000-foldPanel of 53 proteases nih.gov

Contribution of P1, P1', P2, and P3 Residues to Binding Affinity

The interaction between HCV NS3 protease inhibitors and the enzyme is described using Schechter-Berger nomenclature, where P1, P2, P3, etc., denote amino acid residues on the N-terminal side of the cleavage site, and P1', P2', P3', etc., are on the C-terminal side researchgate.net. The corresponding binding pockets on the protease are termed S1, S2, S3, S1', S2', S3', respectively researchgate.net.

Analysis of Ciluprevir's interactions, particularly with full-length NS3/4A including the helicase domain, suggested that this domain could provide a surface to accommodate substituents like the thiazole (B1198619) group present in Ciluprevir rsc.org.

Investigation of Carboxylic Acid Bioisosteres (e.g., Acyl Sulfonamide, Acyl Cyanamide (B42294), Acyl Sulfinamide)

A key strategy in optimizing HCV protease inhibitors, including those derived from the Ciluprevir scaffold, involved replacing the C-terminal carboxylic acid with various bioisosteres rsc.orgdiva-portal.orgresearchgate.netdiva-portal.org. This was explored to improve potency, pharmacokinetic properties, and potentially address issues like metabolic stability rsc.orgdiva-portal.orgresearchgate.net.

Acyl sulfonamides, acyl cyanamides, and acyl sulfinamides were investigated as potential carboxylic acid bioisosteres researchgate.netdiva-portal.orgresearchgate.net. Acyl sulfonamides, in particular, were found to be effective replacements, showing interaction with the oxyanion cavity of the protease, similar to the carboxylic acid, and stabilizing the tetrahedral intermediate diva-portal.org. This interaction involves hydrogen bonding with the backbone amide nitrogens of Gly137 and Ser139 diva-portal.org.

Research indicated that acyl sulfonamides could provide more potent and selective inhibitors compared to the corresponding carboxylic acids diva-portal.org. For example, in the development of danoprevir (B1684564), a P1 acylsulfonamide bioisostere provided over 100-fold potency improvement in both enzyme and replicon assays compared to the carboxylic acid rsc.org. Acyl sulfonamides are considered valuable bioisosteres due to similar acidity and hydrogen bonding capabilities to carboxylic acids, potentially offering improved metabolic stability researchgate.netacs.org.

Studies evaluating diverse P1 carboxylic acid bioisosteres in HCV NS3 protease inhibitors demonstrated that acyl cyanamide and acyl sulfinamide groups also yielded compounds with low nanomolar inhibitory potencies, proving more potent than the corresponding carboxylic acid inhibitor in enzymatic assays researchgate.net. A pH study suggested that inhibitors with carboxylic acid, acyl sulfonamide, or acyl cyanamide groups at the P1 C-terminus bind in a similar mode in the NS3 protease active site researchgate.net.

Table: Potency of Carboxylic Acid Bioisosteres

While specific data for Ciluprevir derivatives with these bioisosteres were not explicitly detailed in tables within the search results, the general trend observed in the development of related inhibitors (like danoprevir) demonstrates the significant impact of these modifications on potency.

BioisostereExample Compound (if mentioned)Effect on Potency (vs Carboxylic Acid)Source
Acyl SulfonamideDanoprevir (as example)>100-fold improvement rsc.org rsc.orgdiva-portal.orgdiva-portal.orgresearchgate.net
Acyl CyanamideNot specified for CiluprevirLow nanomolar potency, more potent in enzymatic assay researchgate.net rsc.orgdiva-portal.orgresearchgate.net
Acyl SulfinamideNot specified for CiluprevirLow nanomolar potency, more potent in enzymatic assay researchgate.net researchgate.netdiva-portal.orgresearchgate.net
TetrazoleNot specified for CiluprevirMediocre potencies researchgate.net rsc.orgresearchgate.net
PhosphonateGS-9265 (as example)Used to mimic carboxylate interaction rsc.org rsc.org

Note: This table is illustrative based on the general findings regarding bioisosteres in HCV protease inhibitors, drawing on examples from related compounds where specific fold improvements were mentioned.

Lead Optimization Strategies in Ciluprevir Development

The development of Ciluprevir involved systematic lead optimization strategies aimed at enhancing its inhibitory profile and drug-like properties diva-portal.orgdiva-portal.org.

Iterative Chemical Modifications for Improved Binding Affinity and Cellular Potency

Lead optimization is an iterative process involving chemical modifications to improve various properties of a lead compound, including binding affinity and cellular potency nih.gov. In the context of Ciluprevir, this involved exploring substitutions and modifications around the core structure rsc.orgdiva-portal.orgdiva-portal.org.

Starting from initial peptide-based leads, iterative SAR exploration and structure-based drug design were employed diva-portal.orgnih.gov. This led to the discovery of Ciluprevir as a potent macrocyclic inhibitor diva-portal.orgnih.gov. Modifications were made to the peptide framework to preorganize the conformation for better binding to the enzyme rsc.org. For instance, exploring substitutions on the P2 quinoline (B57606) moiety was part of this process rsc.org.

Strategic P3-P1' Macrocyclization

A key strategic element in the design of Ciluprevir was the introduction of a macrocyclic ring linking the P3 and P1 residues rsc.orgdiva-portal.orgdiva-portal.org. This macrocyclization was hypothesized to preorganize the inhibitor into a conformation favorable for binding to the NS3 protease, thereby reducing the entropic penalty associated with binding rsc.orgdiva-portal.org.

The macrocyclization strategy involved linking the P3 and P1 residues, resulting in a 15-membered macrocycle in the case of Ciluprevir rsc.org. This ring-closing metathesis (RCM) approach was employed in the synthesis of Ciluprevir rsc.orgresearchgate.netresearchgate.net. The macrocyclization was shown to provide a significant potency gain rsc.org. For a P2-quinoline based tripeptide, ring-closing metathesis yielding the 15-membered macrocycle resulted in approximately a 30-fold increase in potency rsc.org.

The P1-P3 macrocyclization in Ciluprevir, while enhancing potency by preorganizing the structure, was also found to influence the inhibitor's interaction kinetics with the protease, leading to faster association and slower dissociation compared to some linear inhibitors acs.org. This macrocyclic scaffold of Ciluprevir was subsequently exploited in the design of other macrocyclic inhibitors like simeprevir (B1263172) and danoprevir wikipedia.orgmdpi.com.

Macrocyclization is a recognized strategy in drug discovery to improve potency, stability, and selectivity diva-portal.org. In the context of HCV protease inhibitors, P1-P3 macrocycles have been shown to restrict inhibitor geometry and stabilize interactions with the protease, improving potency nih.gov.

StrategyDescriptionImpact on Ciluprevir DevelopmentSource
Iterative ModificationsSystematic chemical changes to improve propertiesLed to optimized compounds with enhanced binding and potency diva-portal.orgnih.govdiva-portal.org
P3-P1' MacrocyclizationFormation of a macrocyclic ring linking P3 and P1Preorganized conformation, resulted in significant potency gain rsc.orgdiva-portal.orgdiva-portal.org

Synthesis and Chemical Methodologies for Ciluprevir and Analogs

Synthetic Pathways for Core Structures and Key Building Blocks

The synthesis of Ciluprevir relies on the preparation of several key building blocks which are then coupled together in a convergent approach. acs.org One such important building block is the (1R,2S)-vinyl aminocyclopropylcarboxylate residue, which is crucial for the macrocyclic structure. researchgate.net The synthesis of these building blocks often involves multiple steps, requiring careful control of stereochemistry and functional group compatibility.

Advanced Chemical Transformations in Ciluprevir Synthesis

The construction of the complex macrocyclic ring system of Ciluprevir necessitates the use of advanced chemical transformations.

Application of Ring-Closing Metathesis in Macrocycle Formation

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, particularly medium-sized and macrocyclic rings, which are often challenging to synthesize using traditional methods. researchgate.netumicore.com RCM played a key role in the synthesis of the 15-membered macrocycle present in Ciluprevir. researchgate.netresearchgate.net This reaction involves the intramolecular coupling of a diene precursor catalyzed by a transition metal carbene complex, typically ruthenium-based catalysts. researchgate.netresearchgate.netumicore.com The development of a practical and efficient RCM process for the large-scale synthesis of the Ciluprevir macrocycle was a significant achievement, highlighting the challenges and opportunities in scaling up metathesis reactions for pharmaceutical production. americanpharmaceuticalreview.comresearchgate.netresearchgate.net Factors such as catalyst choice, concentration, and reaction time were critical for achieving efficient cyclization over competing intermolecular reactions like oligomerization. researchgate.netumicore.com

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Carbonylation, Urea (B33335) Arylation)

Metal-catalyzed reactions are widely used in organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium catalysis, in particular, has been instrumental in the synthesis of various pharmaceutical compounds. rsc.orgwiley-vch.de In the context of Ciluprevir and related HCV protease inhibitors, palladium-catalyzed reactions have been utilized for the introduction of specific functional groups and the coupling of different molecular fragments. diva-portal.orgnih.gov For instance, palladium-catalyzed carbonylation procedures have been developed to synthesize acyl sulfinamides, which can serve as carboxylic acid bioisosteres. diva-portal.org Additionally, palladium-catalyzed C-N urea arylation protocols have been employed to introduce advanced urea substituents at specific positions on the pyrazinone core, demonstrating the utility of these methods in assembling complex peptidomimetic scaffolds. diva-portal.org

Modular Synthetic Strategies for Structure-Activity Relationship (SAR) Exploration

Modular synthetic strategies are essential in drug discovery to enable the rapid generation of a series of analogs with systematic structural variations. This allows for comprehensive exploration of the structure-activity relationship (SAR), which is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org For Ciluprevir and related HCV protease inhibitors, modular approaches allowed for the variation of different regions of the molecule, such as the P1, P2, and P3 positions, and the macrocyclic scaffold. rsc.orgresearchgate.net By synthesizing libraries of compounds with defined structural changes, researchers could evaluate the impact of these modifications on inhibitory activity against the NS3/4A protease and its variants. researchgate.netrsc.org This systematic exploration was key in the lead optimization process and the identification of promising drug candidates. diva-portal.orgresearchgate.net

Mechanisms of Viral Resistance to Ciluprevir

In Vitro Selection and Characterization of Resistance-Associated Substitutions (RASs)

The emergence of viral resistance to Ciluprevir has been demonstrated through in vitro selection studies using HCV replicon systems. nih.govasm.org These systems allow for the cultivation of HCV in cell culture and the selection of viral variants that can replicate in the presence of an antiviral drug.

In a key study, HCV genotype 1b replicon cells were cultured in the presence of a fixed concentration of Ciluprevir. nih.govasm.org This selective pressure led to the emergence of resistant colonies. nih.gov Sequence analysis of the NS3/4A protease coding region from these resistant colonies revealed several mutations that were not present in the original viral population. nih.govasm.org

The primary resistance-associated substitutions (RASs) identified were located within the active site of the NS3 serine protease. nih.govasm.org Site-directed mutagenesis studies confirmed that single amino acid changes at these positions were sufficient to confer reduced susceptibility to Ciluprevir. asm.org Three-dimensional modeling of the NS3/4A protease in complex with Ciluprevir indicated that these resistance mutations are situated in close proximity to the inhibitor's binding site. asm.org

Identification and Functional Analysis of Key Resistance Mutations in the NS3/4A Protease Domain

Several key amino acid residues in the NS3 protease domain have been identified as hotspots for mutations that confer resistance to Ciluprevir. The functional analysis of these mutations reveals how subtle changes in the enzyme's structure can significantly impact inhibitor binding and efficacy.

Mutations at Residue 36 (V36A/G/L/M)

Mutations at the valine 36 position are known to confer low to moderate levels of resistance to some NS3/4A protease inhibitors. natap.orgnih.gov While specific fold-change data for all V36 substitutions with Ciluprevir are not extensively detailed in the available literature, cross-resistance studies with other protease inhibitors provide valuable context. For instance, with the protease inhibitor telaprevir, V36A and V36M mutations have been shown to result in a 7.4-fold and 7.0-fold increase in EC50 values, respectively, in replicon assays. nih.gov The V36G substitution led to an 11.2-fold decrease in sensitivity, while the V36L variant showed minimal resistance (approximately 2-fold). nih.gov These mutations are thought to allosterically affect the conformation of the active site, thereby reducing the binding affinity of the inhibitor.

Table 1: Resistance to Ciluprevir Conferred by V36 Mutations

Mutation Fold Change in EC50/IC50 Level of Resistance
V36A Data not available Low (inferred)
V36G Data not available Low (inferred)
V36L Data not available Low (inferred)

Mutations at Residue 54 (T54A)

The T54A substitution has been identified as another mutation conferring low to moderate resistance to NS3/4A protease inhibitors. natap.orgnih.gov Similar to the V36 mutations, extensive quantitative data for T54A specifically against Ciluprevir is limited. However, in studies with telaprevir, the T54A mutation resulted in a significant, approximately 11.7-fold increase in IC50. nih.gov This mutation is located near the S2 subsite of the protease, and its alteration can interfere with the optimal positioning of the inhibitor within the active site.

Table 2: Resistance to Ciluprevir Conferred by T54A Mutation

Mutation Fold Change in EC50/IC50 Level of Resistance

Mutations at Residue 155 (R155G/I/K/M/S/T)

Mutations at arginine 155 are well-characterized and are known to confer significant resistance to a broad range of NS3/4A protease inhibitors, including Ciluprevir. asm.org The R155Q substitution has been shown to result in a 24-fold reduction in susceptibility to Ciluprevir. asm.org The R155 residue is located in the S2 subsite of the protease and plays a critical role in inhibitor binding through electrostatic and van der Waals interactions. The substitution of the bulky, positively charged arginine with other amino acids disrupts these crucial interactions.

Table 3: Resistance to Ciluprevir Conferred by R155 Mutations

Mutation Fold Change in EC50/IC50 Level of Resistance
R155G Data not available Moderate to High (inferred)
R155I Data not available Moderate to High (inferred)
R155K Data not available Moderate to High (inferred)
R155M Data not available Moderate to High (inferred)
R155Q 24-fold asm.org Moderate
R155S Data not available Moderate to High (inferred)

Mutations at Residue 156 (A156T)

The A156T substitution is one of the most significant resistance mutations against Ciluprevir, conferring a high level of resistance. nih.govasm.org In vitro studies have demonstrated that a single A156T mutation can lead to a 357-fold reduction in susceptibility to Ciluprevir. asm.org Interestingly, while the A156S mutation confers resistance to the protease inhibitor VX-950, it does not significantly affect the activity of Ciluprevir. nih.govnih.gov Conversely, the A156T mutant remains sensitive to VX-950. nih.gov This highlights the distinct molecular interactions of different inhibitors within the protease active site. The A156V mutation has also been identified and shown to confer a high level of resistance to Ciluprevir. asm.org The alanine (B10760859) at position 156 is situated in a region critical for the proper binding of macrocyclic inhibitors like Ciluprevir, and its substitution with a bulkier, polar threonine residue sterically hinders the inhibitor's access to the active site. tandfonline.com

Table 4: Resistance to Ciluprevir Conferred by A156T Mutation

Mutation Fold Change in EC50/IC50 Level of Resistance
A156T 357-fold asm.org High

Mutations at Residue 168 (D168A/V/E/H/N/T/V/Q)

Mutations at aspartate 168 are a major pathway for resistance to Ciluprevir and other macrocyclic protease inhibitors. asm.orgnih.gov The D168V substitution has been shown to cause a 144-fold reduction in susceptibility to Ciluprevir. asm.org The D168A mutation also confers significant resistance. asm.org The aspartate at position 168 is located in the S2 region of the protease and is crucial for the binding of macrocyclic inhibitors. nih.gov The loss of the negatively charged side chain through mutation to a non-polar (alanine, valine) or other amino acid disrupts a critical salt bridge or hydrogen bond interaction with the inhibitor, leading to a significant decrease in binding affinity. tandfonline.com

Table 5: Resistance to Ciluprevir Conferred by D168 Mutations

Mutation Fold Change in EC50/IC50 Level of Resistance
D168A Significant resistance (quantitative data not specified) asm.org High
D168V 144-fold asm.org High
D168E Data not available High (inferred)
D168H Data not available High (inferred)
D168N Data not available High (inferred)
D168T Data not available High (inferred)

Mutations at Residues 170 (V170A)

Mutations at residue 170 of the NS3 protease, including V170A and I170A/T, have been identified as being associated with resistance to protease inhibitors. nih.govnih.gov While some resistance mutations can impair the virus's ability to replicate, certain substitutions, including V170A, have been suggested in some studies to result in more efficient replication compared to the wild-type virus. nih.gov In studies of treatment-naïve patients with HCV genotype 1b, mutations at the V170 position were detected with varying frequencies; for instance, V170Y was found in 4.5% of patients, V170N in 3.4%, and V170L in 1.1% of patients. nih.gov The I/V170A mutation has also been noted as a treatment-emergent substitution in patients who did not achieve a sustained virologic response to boceprevir-based therapy. nih.gov

Impact of Resistance Mutations on Ciluprevir Potency and Viral Replication Fitness

Viral replication fitness refers to the ability of the virus to replicate and produce infectious progeny. A resistance mutation may confer a survival advantage in the presence of a drug but can also come at a "fitness cost," impairing the fundamental processes of the viral lifecycle. nih.govresearchgate.net However, this is not always the case. Most protease inhibitor resistance mutations lead to a moderate loss of replication competence. nih.gov

Table 1: Impact of Selected NS3 Mutations on Antiviral Potency and Viral Fitness

Mutation Drug Class Affected Impact on EC50 Impact on Viral Replication Fitness Reference
D168A/V Macrocyclic PIs (e.g., Ciluprevir) Markedly Increased Can be comparable to wild type (D168E) or moderately impaired. nih.gov
R155T All PIs Substantially Increased Greater impairment in virus production than RNA replication. nih.gov
A156T All PIs Substantially Increased Sharply decreased enzymatic activity and replication fitness. nih.gov

Cross-Resistance Profiles with Other NS3 Protease Inhibitors

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs, typically within the same class. nih.gov This is a common phenomenon among HCV NS3/4A protease inhibitors due to their similar structures and binding modes within the active site. mdpi.com

Ciluprevir, a macrocyclic inhibitor, shares cross-resistance profiles with other macrocyclic compounds. For example, the D168A and D168V mutations, which increase the EC50 for Ciluprevir, also confer resistance to danoprevir (B1684564) and vaniprevir, but not to the linear ketoamide inhibitor boceprevir. nih.gov Conversely, mutations like V36G primarily affect linear inhibitors like boceprevir. nih.gov

However, some key mutations confer broad cross-resistance across different structural classes of protease inhibitors. Substitutions at residues R155 and A156, in particular, have been shown to substantially increase the EC50 for all tested protease inhibitors, including both macrocyclic and linear agents. plos.orgnih.govnih.gov This makes them critical barriers to the efficacy of this entire class of drugs.

Table 2: Cross-Resistance of Key NS3 Mutations

Mutation Ciluprevir Danoprevir Vaniprevir Boceprevir Telaprevir
D168A/V Resistant Resistant Resistant Susceptible Not specified
R155K/T Resistant Resistant Resistant Resistant Resistant

Strategies for Overcoming Resistance in Next-Generation Protease Inhibitors

The rapid emergence of resistance to first-generation protease inhibitors like Ciluprevir spurred the development of strategies to design more robust, next-generation drugs with higher barriers to resistance. plos.orgnih.gov

A key strategy is based on the "substrate envelope" concept. This approach involves designing inhibitors that bind within the conserved space occupied by the natural substrates of the protease. nih.govnih.govumassmed.edu The theory is that mutations that would alter the binding of such an inhibitor would also likely impair the protease's ability to process its natural substrates, thus reducing viral fitness and making such mutations less likely to be selected. nih.govnih.gov Inhibitors that protrude beyond this substrate envelope tend to make contact with residues that are not essential for substrate binding and are therefore more prone to resistance-conferring mutations. nih.govnih.gov

Other design strategies include:

Targeting Conserved Residues: Designing inhibitors that form strong interactions with highly conserved parts of the enzyme, such as the catalytic triad (B1167595) (H57, D81, S139), can improve resilience to resistance mutations. plos.orgumassmed.edu

Increasing Flexibility: Incorporating more flexibility into the inhibitor's structure can allow it to better accommodate changes in the enzyme's active site caused by resistance mutations, thereby maintaining potency. nih.gov

Pangenotypic Activity: Developing inhibitors that are effective against multiple HCV genotypes is crucial, as resistance profiles can differ between genotypes. nih.govmedscape.com

These principles have guided the development of second and third-generation protease inhibitors, such as grazoprevir, glecaprevir, and voxilaprevir, which exhibit improved resistance profiles and activity against a broader range of viral variants compared to earlier agents. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Ciluprevir Derived Research

Application of Activity-Based Probes for Target Engagement Studies

Activity-based probes (ABPs) are powerful chemical tools used to study the activity of enzymes within a complex biological environment. frontiersin.org These probes typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like a fluorophore or biotin) for detection and analysis. frontiersin.org

In the context of HCV NS3/4A protease research, ABPs offer a direct method to monitor the enzyme's activity and assess how effectively inhibitors like Ciluprevir engage with their target in a cellular context. For instance, researchers have designed protease-activatable retention probes to track HCV NS3/4A protease activity in real-time using positron emission tomography (PET) imaging. nih.gov Such a probe might consist of a cell-penetrating peptide, a specific NS3/4A substrate sequence, and a labeled hydrophilic domain. nih.gov Upon cleavage by an active NS3/4A protease, the probe's properties change, allowing for imaging and quantification of target engagement.

While some studies have noted that recombinant NS3/4A can show poor reactivity toward certain general substrate-based probes in vitro, the development of highly specific ABPs remains a key strategy for: scispace.com

Confirming Target Engagement: Verifying that a drug candidate is binding to the active NS3/4A protease within the host cell.

Screening Inhibitors: Developing high-throughput assays to identify new compounds that block the probe from binding to the protease.

Studying Drug Resistance: Investigating how resistance-associated substitutions (RASs) in the protease affect inhibitor binding and enzyme activity.

Computational Chemistry in Predictive Modeling of Inhibitor-Protease Interactions and Resistance

Computational chemistry has become indispensable in the effort to design more potent and robust protease inhibitors, building on the foundational knowledge established with compounds like Ciluprevir. These methods allow for the detailed examination of molecular interactions that would be difficult or impossible to observe through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as the NS3/4A protease). mdpi.com This method is crucial for understanding the binding modes of inhibitors and for virtual screening of compound libraries to find new potential drugs. mdpi.com For HCV NS3/4A, docking studies help elucidate how inhibitors fit into the shallow and solvent-exposed active site, forming key interactions with catalytic triad (B1167595) residues (His-57, Asp-81, Ser-139).

Quantum chemical methods, often used in hybrid studies (QM/MM), provide a more detailed and accurate description of the electronic interactions within the enzyme's active site. mdpi.com These studies are particularly useful for:

Analyzing Covalent Inhibitors: Precisely modeling the reaction mechanism between an inhibitor's electrophilic "warhead" and the catalytic serine residue.

Predicting Binding Affinities: Calculating the energies of interaction between the inhibitor and protease residues to better predict the potency of new compounds.

Understanding Resistance: Modeling how mutations, such as the common D168A substitution, alter the electrostatic environment and hydrogen-bonding network of the active site, thereby reducing inhibitor binding affinity.

Table 1: Application of Computational Methods in HCV Protease Inhibitor Research

Computational Method Primary Application Key Insights

| Molecular Docking | Predict inhibitor binding mode and orientation | - Identification of key hydrogen bonds and hydrophobic interactions

  • Virtual screening of new chemical scaffolds
  • Rationalization of structure-activity relationships (SAR) | | Quantum Mechanics (QM) | Analyze electronic interactions and reaction mechanisms | - Detailed modeling of covalent bond formation with Ser-139
  • Accurate calculation of interaction energies
  • Elucidation of the role of catalytic triad residues | | Molecular Dynamics (MD) | Simulate the dynamic behavior of the protein-inhibitor complex | - Assessment of binding stability over time
  • Identification of conformational changes upon inhibitor binding
  • Understanding the impact of resistance mutations on protein flexibility |
  • Machine Learning Approaches in Lead Optimization

    Machine learning (ML) and artificial intelligence (AI) are transforming the lead optimization phase of drug discovery. chemrxiv.org By training algorithms on large datasets of chemical structures and their associated biological activities, ML models can predict the properties of novel compounds without the need for immediate synthesis and testing. nih.gov

    In the context of optimizing a scaffold like Ciluprevir's, ML can be applied to:

    Predict Structure-Activity Relationships (SAR): Build quantitative structure-activity relationship (QSAR) models that predict the inhibitory potency of new derivatives. chemrxiv.org

    Optimize ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to identify candidates with better drug-like properties and avoid the toxicity issues that halted Ciluprevir's development.

    De Novo Design: Use generative models to design entirely new molecules that are optimized for multiple parameters simultaneously, such as high potency, pan-genotypic activity, and low toxicity. chemrxiv.org

    Exploration of Ciluprevir Scaffold for Novel Therapeutic Applications Beyond HCV (e.g., other viral proteases)

    The macrocyclic peptidomimetic scaffold, a key feature of Ciluprevir and its successors, has proven to be a highly effective framework for inhibiting serine proteases. This success has prompted researchers to explore its potential against other viral proteases that are essential for viral replication.

    One of the most prominent examples is the investigation of HCV protease inhibitors as potential therapeutics for COVID-19. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease, but it shares some structural similarities with the HCV NS3/4A protease. Studies have shown that certain HCV inhibitors, such as Boceprevir and Telaprevir, can bind to and inhibit the SARS-CoV-2 Mpro. nih.gov The proline-like ring moiety, a common component in many HCV inhibitor scaffolds, fits well into the S2 binding pocket of Mpro. nih.gov This cross-reactivity has inspired the design of new Mpro inhibitors based on modified HCV inhibitor frameworks. mdpi.com

    The exploration of these scaffolds extends to other viruses as well. Viral proteases are common targets in drug discovery, and lessons learned from HCV can be applied to pathogens such as:

    Dengue Virus: The Dengue NS2B/NS3 protease is another serine protease that is a key target for antiviral development. vensel.orgnih.gov

    Other Coronaviruses: The high conservation of the Mpro enzyme across different coronaviruses makes it an attractive target for developing broad-spectrum antiviral agents. chemrxiv.org

    The Ciluprevir scaffold and its derivatives represent a rich source of chemical information for designing inhibitors against a range of viral proteases, demonstrating the lasting impact of this early-stage compound on the broader field of antiviral research.

    Q & A

    Basic Research Questions

    Q. What experimental models are most appropriate for studying Ciluprevir’s antiviral efficacy against HCV genotypes?

    • Methodological Answer : Use human hepatocyte cell lines (e.g., Huh-7) or human-liver chimeric mice for in vivo studies to evaluate genotype-specific antiviral activity. For genotype 1, monitor viral load reduction via qPCR and compare Ki values (e.g., 1.5 nM for genotype 1 vs. 80–90 nM for genotypes 2/3) to assess protease binding affinity differences. Resistance profiling should include sequencing NS3 protease domains to detect mutations like D168V/A (genotype 3) or N168 (genotype 1) .

    Q. How can researchers address contradictory data on Ciluprevir’s cross-genotype efficacy?

    • Methodological Answer : Conduct comparative in vitro assays using recombinant NS3 proteases from diverse HCV genotypes. Measure IC50 values under standardized conditions (pH, temperature, substrate concentration) to control for variability. For genotype 3’s reduced sensitivity, perform structural modeling to analyze how D168V/A alters protease-inhibitor interactions .

    Q. What are the critical parameters for designing a resistance selection study with Ciluprevir?

    • Methodological Answer : Use long-term HCV culture passages under suboptimal Ciluprevir concentrations (e.g., 2–10× IC50). Monitor viral rebound via RT-qPCR and perform Illumina deep sequencing of NS3 to identify resistance-associated variants (RAVs) like V36L/M or R155K. Validate findings using reverse genetics to reintroduce mutations into replicons .

    Advanced Research Questions

    Q. How can structural biology techniques elucidate Ciluprevir’s binding dynamics with HCV NS3/4A protease?

    • Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve the inhibitor-protease complex. Focus on non-covalent interactions (e.g., hydrogen bonds with catalytic triad residues His57, Asp81, Ser139). Compare binding modes across genotypes using molecular dynamics simulations to explain reduced affinity in genotypes 2/3 .

    Q. What strategies mitigate resistance emergence during Ciluprevir monotherapy in preclinical models?

    • Methodological Answer : Combine Ciluprevir with host-targeting agents (e.g., SR-BI inhibitor mAb1671) to reduce viral fitness. In human-liver mice, measure viral load suppression and RAV frequency via deep sequencing. Combination therapy reduces breakthrough viremia by 2–3 log10 compared to monotherapy .

    Q. How do natural polymorphisms in HCV NS3 influence Ciluprevir’s clinical applicability?

    • Methodological Answer : Analyze global HCV sequence databases (e.g., Los Alamos HCV Database) to map pre-existing polymorphisms at resistance loci (e.g., D168). Use phenotypic assays to determine fold-changes in susceptibility. For genotype 3, prioritize alternative inhibitors due to intrinsic resistance from D168V/A signatures .

    Q. What bioanalytical methods validate Ciluprevir’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in vivo?

    • Methodological Answer : Perform LC-MS/MS to quantify plasma/tissue drug levels in animal models. Correlate exposure (AUC, Cmax) with viral load reduction and RAV emergence. Use compartmental modeling to predict effective dosing regimens for sustained virologic response .

    Key Considerations for Experimental Design

    • Replicon Systems : Use subgenomic HCV replicons with luciferase reporters for high-throughput screening .
    • Ethical Compliance : For in vivo studies, obtain approval for human-liver chimeric mouse models and adhere to ARRIVE guidelines .
    • Data Reproducibility : Include ≥3 biological replicates and validate findings with orthogonal methods (e.g., Western blot for NS3 cleavage inhibition) .

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    Feasible Synthetic Routes

    Reactant of Route 1
    (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
    Reactant of Route 2
    (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

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